2-Ethoxy-N-hydroxy-benzamidine
Overview
Description
2-Ethoxy-N-hydroxy-benzamidine, also known as 2-ethoxy-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is used as a reagent in various chemical reactions and has applications in the synthesis of cyclic pyrimidinones, which are novel inhibitors for phosphodiesterase type 5 (PDE5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-hydroxy-benzamidine typically involves the reaction of ethoxybenzene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amidine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the ethoxy group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamidines.
Scientific Research Applications
2-Ethoxy-N-hydroxy-benzamidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of cyclic pyrimidinones, which are inhibitors for PDE5.
Biology: Investigated for its potential role in biological pathways and enzyme inhibition.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. In the case of PDE5 inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, resulting in vasodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-N-hydroxybenzimidamide
- N’-Hydroxy-2-ethoxybenzenecarboximidamide
- Benzenecarboximidamide, 2-ethoxy-N-hydroxy-
- Imidoxim
Uniqueness
2-Ethoxy-N-hydroxy-benzamidine is unique due to its specific structure, which allows it to act as a potent inhibitor of PDE5. This makes it valuable in the development of therapeutic agents targeting this enzyme .
Properties
IUPAC Name |
2-ethoxy-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRANBHYCXFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-57-2 | |
Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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